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  • Product: 2-Chloropyridine-4-sulfonyl fluoride
  • CAS: 1909348-26-0

Core Science & Biosynthesis

Foundational

The Emergence of 2-Chloropyridine-4-sulfonyl fluoride in SuFEx Click Chemistry: A Technical Guide for Advanced Drug Discovery

Abstract The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has provided a powerful tool for the rapid and reliable assembly of complex molecular architectures. Within the expanding arsenal of SuFEx-able...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has provided a powerful tool for the rapid and reliable assembly of complex molecular architectures. Within the expanding arsenal of SuFEx-able hubs, 2-Chloropyridine-4-sulfonyl fluoride is emerging as a reagent of significant interest, particularly in the realms of covalent inhibitor design and drug discovery. This technical guide provides an in-depth exploration of the synthesis, unique reactivity, and strategic applications of 2-Chloropyridine-4-sulfonyl fluoride. We will delve into the mechanistic underpinnings of its role in SuFEx reactions, provide validated experimental protocols, and discuss its strategic implementation in the development of targeted therapeutics. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this versatile building block in their scientific endeavors.

Introduction to SuFEx and the Significance of Heteroaromatic Sulfonyl Fluorides

SuFEx, a new generation of click chemistry, is predicated on the remarkable balance of stability and reactivity inherent in the sulfur(VI)-fluoride bond.[1][2] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit exceptional stability to a wide range of reaction conditions, including aqueous media, yet can be selectively activated to react with nucleophiles under specific catalytic conditions.[2] This "dormant" reactivity provides a high degree of orthogonality, a key tenet of click chemistry.[1]

While a diverse array of sulfonyl fluorides have been explored, heteroaromatic variants are gaining prominence due to their prevalence in pharmacologically active compounds. The introduction of a heteroaromatic scaffold, such as a pyridine ring, can significantly influence a molecule's physicochemical properties, including solubility, metabolic stability, and protein-ligand interactions. 2-Chloropyridine-4-sulfonyl fluoride, in particular, presents a unique combination of features: a highly electrophilic sulfur center for SuFEx chemistry and a 2-chloropyridine moiety that can serve as a handle for further functionalization or as a key pharmacophoric element.

Synthesis of 2-Chloropyridine-4-sulfonyl fluoride: A Reliable Pathway

The most common and reliable method for the synthesis of arylsulfonyl fluorides involves the conversion of the corresponding sulfonyl chloride.[3][4] This two-step approach, starting from a suitable precursor, ensures high purity and yield of the final product.

Step 1: Synthesis of 2-Chloropyridine-4-sulfonyl Chloride

The precursor, 2-chloropyridine-4-sulfonyl chloride, can be synthesized from 4-amino-2-chloropyridine through a diazotization reaction followed by reaction with sulfur dioxide in the presence of a copper catalyst. While specific patents describe the synthesis of related chloropyridine sulfonyl chlorides[5], a general and adaptable laboratory procedure is outlined below.

Experimental Protocol: Synthesis of 2-Chloropyridine-4-sulfonyl Chloride

  • Materials: 4-Amino-2-chloropyridine, hydrochloric acid, sodium nitrite, sulfur dioxide, copper(I) chloride, and appropriate solvents.

  • Procedure:

    • A solution of 4-amino-2-chloropyridine in concentrated hydrochloric acid is cooled to 0-5 °C in an ice bath.

    • A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) is prepared and cooled. Copper(I) chloride is added as a catalyst.

    • The freshly prepared diazonium salt solution is then added slowly to the sulfur dioxide solution.

    • The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

    • Upon completion of the reaction, the mixture is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield 2-chloropyridine-4-sulfonyl chloride.

Step 2: Conversion to 2-Chloropyridine-4-sulfonyl fluoride

The conversion of the sulfonyl chloride to the sulfonyl fluoride is a straightforward halogen exchange reaction. Several methods have been reported for this transformation, with the use of potassium fluoride or potassium bifluoride being the most common.[4][6]

Experimental Protocol: Synthesis of 2-Chloropyridine-4-sulfonyl fluoride

  • Materials: 2-Chloropyridine-4-sulfonyl chloride, potassium fluoride (or potassium bifluoride), a phase-transfer catalyst (e.g., 18-crown-6), and a suitable solvent (e.g., acetonitrile or a biphasic water/acetone mixture).

  • Procedure:

    • 2-Chloropyridine-4-sulfonyl chloride is dissolved in the chosen solvent.

    • An excess of potassium fluoride (or potassium bifluoride) is added to the solution.

    • If using a non-aqueous solvent like acetonitrile, a catalytic amount of a phase-transfer catalyst such as 18-crown-6 is added to facilitate the reaction.[3]

    • The reaction mixture is stirred at room temperature or with gentle heating until the conversion is complete, as monitored by techniques such as TLC or LC-MS.

    • Upon completion, the reaction mixture is filtered to remove inorganic salts.

    • The filtrate is concentrated, and the crude product is purified by column chromatography to afford pure 2-Chloropyridine-4-sulfonyl fluoride.

The Role of 2-Chloropyridine-4-sulfonyl fluoride in SuFEx Reactions

The reactivity of 2-Chloropyridine-4-sulfonyl fluoride in SuFEx chemistry is governed by the highly electrophilic nature of the sulfur(VI) center, which is further influenced by the electronic properties of the 2-chloropyridine ring. The electron-withdrawing nature of both the chloro substituent and the pyridine nitrogen atom enhances the electrophilicity of the sulfonyl group, making it a potent electrophile for SuFEx reactions.

Reaction with Phenols

A cornerstone of SuFEx chemistry is the reaction of sulfonyl fluorides with phenols to form stable sulfonate esters. This reaction is typically catalyzed by organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or can be facilitated by using silyl-protected phenols.[1][7]

Experimental Protocol: SuFEx Reaction with a Phenol

  • Materials: 2-Chloropyridine-4-sulfonyl fluoride, a substituted phenol, a base catalyst (e.g., DBU), and an anhydrous aprotic solvent (e.g., acetonitrile or THF).

  • Procedure:

    • To a solution of the phenol and 2-Chloropyridine-4-sulfonyl fluoride in the anhydrous solvent, add a catalytic amount of DBU (typically 10-30 mol%).

    • Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).

    • Upon completion, quench the reaction with a dilute acid solution.

    • Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Reaction with Amines

The formation of sulfonamides through the reaction of sulfonyl fluorides with primary or secondary amines is another critical transformation in SuFEx chemistry, widely employed in the synthesis of bioactive molecules.[2]

Experimental Protocol: SuFEx Reaction with an Amine

  • Materials: 2-Chloropyridine-4-sulfonyl fluoride, a primary or secondary amine, a suitable base (if the amine is used as its salt), and a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Procedure:

    • Dissolve 2-Chloropyridine-4-sulfonyl fluoride and the amine in the solvent.

    • If the amine is provided as a salt (e.g., hydrochloride), add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to liberate the free amine.

    • Stir the reaction at room temperature or with gentle heating. The reaction progress can be monitored by LC-MS.

    • Once the reaction is complete, perform an aqueous workup.

    • Extract the product, dry the organic phase, and remove the solvent.

    • Purify the resulting sulfonamide by chromatography or recrystallization.

Application in Drug Discovery: A Covalent Warhead for Targeted Inhibition

The unique reactivity profile of sulfonyl fluorides makes them excellent "warheads" for the design of targeted covalent inhibitors.[8] They can form stable covalent bonds with nucleophilic amino acid residues (such as lysine, tyrosine, serine, and histidine) in a protein's binding pocket, leading to potent and prolonged inhibition.[9] The 2-chloropyridine-4-sulfonyl fluoride scaffold is particularly attractive for this application. The pyridine ring can be elaborated with moieties that provide specific non-covalent interactions with the target protein, positioning the sulfonyl fluoride group for a highly specific covalent reaction.

The chloro-substituent on the pyridine ring offers an additional vector for chemical modification, allowing for the synthesis of diverse libraries of potential inhibitors. This dual functionality makes 2-Chloropyridine-4-sulfonyl fluoride a powerful building block in fragment-based drug discovery and lead optimization campaigns.

Data Presentation and Visualization

To illustrate the concepts discussed, the following tables and diagrams provide a summary of key information.

Table 1: Comparison of Sulfonyl Halide Reactivity

Sulfonyl HalideStabilityReactivity with NucleophilesSelectivity
Sulfonyl Fluoride HighModerate (requires activation)High
Sulfonyl Chloride Low (hydrolytically unstable)HighLow

Diagram 1: Synthesis of 2-Chloropyridine-4-sulfonyl fluoride

G A 4-Amino-2-chloropyridine B Diazotization (NaNO2, HCl) A->B C 2-Chloro-4-diazoniumpyridine chloride B->C D Reaction with SO2/CuCl C->D E 2-Chloropyridine-4-sulfonyl Chloride D->E F Halogen Exchange (KF or KHF2) E->F G 2-Chloropyridine-4-sulfonyl fluoride F->G

Caption: Synthetic pathway to 2-Chloropyridine-4-sulfonyl fluoride.

Diagram 2: SuFEx Reaction with a Phenol

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A 2-Chloropyridine-4-sulfonyl fluoride C SuFEx Click Chemistry (Base Catalyst, e.g., DBU) A->C B Phenol (Ar-OH) B->C D 2-Chloropyridine-4-sulfonate Ester C->D

Caption: General scheme for the SuFEx reaction with a phenol.

Conclusion and Future Outlook

2-Chloropyridine-4-sulfonyl fluoride represents a valuable and versatile addition to the SuFEx click chemistry toolbox. Its straightforward synthesis, tunable reactivity, and inherent functionalities make it an ideal candidate for applications in medicinal chemistry and drug discovery. The ability to function as both a SuFEx hub for molecular assembly and a covalent warhead for targeted inhibition underscores its potential. As the field of covalent drug discovery continues to expand beyond cysteine targeting, reagents like 2-Chloropyridine-4-sulfonyl fluoride will undoubtedly play a crucial role in the development of next-generation therapeutics. Further exploration of its reactivity with a broader range of nucleophiles and its application in the synthesis of complex, biologically active molecules will continue to solidify its importance in modern chemical science.

References

  • Synthetic Routes to Arylsulfonyl Fluorides - MDPI. (URL: [Link])

  • Sulfonyl fluoride synthesis by fluorination - Organic Chemistry Portal. (URL: [Link])

  • Sulfur fluoride exchange - PMC - NIH. (URL: [Link])

  • Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone - Organic Chemistry Portal. (URL: [Link])

  • Sulfur–Phenolate Exchange: SuFEx‐Derived Dynamic Covalent Reactions and Degradation of SuFEx Polymers - PMC. (URL: [Link])

  • Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub - PMC. (URL: [Link])

  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI) - Thieme. (URL: [Link])

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (URL: [Link])

  • Saturated Heterocyclic Sulfamoyl Fluorides: Building Blocks for the SuFEx Chemistry | Request PDF - ResearchGate. (URL: [Link])

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC. (URL: [Link])

  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - PMC. (URL: [Link])

  • Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC. (URL: [Link])

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (URL: [Link])

  • Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry - PubMed. (URL: [Link])

  • Chloropyridine: Common isomorphs, synthesis, reactions and applications - Chempanda. (URL: [Link])

  • Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery | Request PDF - ResearchGate. (URL: [Link])

  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - RSC Publishing. (URL: [Link])

  • EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride - Google P
  • CN103360306A - Method for synthesizing 4-chloro-pyridine - Google P
  • Covalent ligand discovery for chemical probes to challenging targets – 16 February 2021. (URL: [Link])

  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed. (URL: [Link])

  • Sulfonylation of RNA 2′-OH groups | ACS Central Science - ACS Publications. (URL: [Link])

  • Electronic Effects of the Sulfinyl and Sulfonyl Groups - ResearchGate. (URL: [Link])

  • A) A previously reported sulfonyl fluoride probe for covalent lysine... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives - Google P
  • Pyridine synthesis - Organic Chemistry Portal. (URL: [Link])

  • Pyridine Synthesis: Cliff Notes - Baran Lab. (URL: [Link])

  • Pyridines. (URL: [Link])

  • NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES - Lookchem. (URL: [Link])

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (URL: [Link])

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Exploratory

Electronic properties of 2-chloro-substituted pyridine sulfonyl fluorides

An In-depth Technical Guide to the Electronic Properties and Reactivity of 2-Chloro-Substituted Pyridine Sulfonyl Fluorides For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electronic Properties and Reactivity of 2-Chloro-Substituted Pyridine Sulfonyl Fluorides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties, synthesis, characterization, and reactivity of 2-chloro-substituted pyridine sulfonyl fluorides. This class of compounds is of significant interest in drug discovery and chemical biology, primarily due to the unique and tunable reactivity of the sulfonyl fluoride moiety and the inherent characteristics of the pyridine scaffold. We will explore the synergistic electronic effects of the chloro and sulfonyl fluoride substituents, detail robust synthetic protocols, and discuss the dual reactivity of the scaffold, focusing on Sulfur(VI) Fluoride Exchange (SuFEx) chemistry and Nucleophilic Aromatic Substitution (SNAr). This document is intended to serve as a foundational resource for researchers aiming to leverage these privileged structures in the design of covalent inhibitors, chemical probes, and other advanced functional molecules.

Introduction: The Rise of Sulfonyl Fluorides in Covalent Chemistry

The field of drug discovery has witnessed a renaissance in the development of covalent inhibitors, molecules that form a permanent bond with their biological target. This resurgence is driven by the potential for enhanced potency, prolonged duration of action, and improved therapeutic indices. Central to this strategy is the identification of "tunably reactive" electrophilic functional groups, or "warheads." The sulfonyl fluoride (-SO₂F) moiety has emerged as a near-perfect electrophile for this purpose.

Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a remarkable balance of stability and reactivity. They are generally stable to aqueous conditions and resistant to reduction, yet can be activated within the specific microenvironment of a protein binding pocket to react with nucleophilic amino acid residues.[1] This controlled reactivity has made them privileged warheads in chemical biology.[1]

When this functionality is appended to a heteroaromatic scaffold like pyridine, it creates a molecule with multifaceted potential. The pyridine ring itself is a common motif in pharmaceuticals, offering advantageous properties such as aqueous solubility and hydrogen bonding capabilities. The introduction of a chloro-substituent, particularly at the 2-position, further modulates the electronic landscape of the molecule, creating a "dual-reactivity" profile that can be exploited for complex molecular assembly or targeted biological activity. This guide will dissect the fundamental properties of this promising scaffold.

Core Electronic Properties of the 2-Chloro-Pyridine Sulfonyl Fluoride Scaffold

The electronic behavior of a 2-chloro-substituted pyridine sulfonyl fluoride is a product of the interplay between the electron-deficient pyridine ring and two powerful electron-withdrawing groups.

The Pyridine Core: An Electron-Deficient Heterocycle

The nitrogen atom in the pyridine ring is more electronegative than carbon, resulting in a permanent dipole and a general polarization of electron density away from the ring carbons and towards the nitrogen. This makes the pyridine ring electron-deficient, particularly at the α (2,6) and γ (4) positions, and influences its reactivity in substitution reactions.

The 2-Chloro Substituent: Inductive Effects and a Reactivity Hotspot

A chlorine atom at the 2-position (ortho to the nitrogen) strongly influences the ring's electronics through a potent inductive (-I) effect. This effect further withdraws electron density from the C2 carbon to which it is attached. This profound electron deficiency makes the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr).[2] The attack of a nucleophile at this position generates a resonance-stabilized intermediate (a Meisenheimer complex), where the negative charge can be delocalized onto the electronegative ring nitrogen, thereby lowering the activation energy for the substitution.[3] This inherent reactivity at the 2-position is a key feature of this scaffold.

The Sulfonyl Fluoride Moiety: A Powerful Electron-Withdrawing Group

The sulfonyl fluoride (-SO₂F) group is one of the most strongly electron-withdrawing groups used in medicinal chemistry. The sulfur atom, in its +6 oxidation state, is highly electron-deficient and exerts a strong inductive (-I) and resonance (-M) effect on the aromatic ring. This significantly lowers the electron density of the entire pyridine system, impacting its pKa and overall reactivity profile.

Synergistic Effects and Molecular Electrostatics

The combination of the ring nitrogen, the 2-chloro substituent, and the sulfonyl fluoride group creates a highly electron-poor aromatic system. This has several important consequences:

  • Enhanced Electrophilicity of Sulfur: The electron-withdrawing nature of the 2-chloropyridine ring enhances the electrophilicity of the sulfonyl sulfur atom, making it more susceptible to nucleophilic attack in SuFEx reactions.

  • Activation of the Pyridine Ring: The sulfonyl fluoride group further activates the ring towards nucleophilic attack, complementing the effect of the ring nitrogen.

  • Modulated Basicity: The pyridine nitrogen's basicity is significantly reduced, which can be crucial for tuning pharmacokinetic properties and avoiding off-target interactions.

The electronic influence of these substituents can be quantified using Hammett substituent constants (σ), which measure the electron-donating or electron-withdrawing ability of a group on an aromatic ring.

Table 1: Conceptual Hammett Parameters (σₚ) for Phenyl Systems as a Proxy

Substituent σₚ Value Electronic Effect Reference
-Cl +0.23 Electron-withdrawing [4]
-SO₂F +0.92 Strongly Electron-withdrawing [4]

| -SO₂Me | +0.72 | Strongly Electron-withdrawing |[4] |

Note: The values are for para-substitution on a benzene ring and serve as a strong approximation for the electronic effects on a pyridine ring.

Synthesis and Physicochemical Characterization

A robust and scalable synthesis is critical for the application of any chemical scaffold. The synthesis of 2-chloro-pyridine sulfonyl fluorides typically follows a two-step sequence: formation of a sulfonyl chloride intermediate followed by a halogen-exchange fluorination.

Synthetic Strategy and Workflow

The most common approach begins with an appropriately substituted aminopyridine, which undergoes a diazotization reaction followed by treatment with sulfur dioxide and a copper catalyst to form the sulfonyl chloride. This intermediate is then converted to the final sulfonyl fluoride.

G A 2-Chloro-5-aminopyridine B Diazonium Salt Intermediate A->B  NaNO₂, HCl (aq)  -5 to 0 °C C 2-Chloro-5-pyridinesulfonyl Chloride B->C  SO₂, CuCl/CuCl₂  0 °C D 2-Chloro-5-pyridinesulfonyl Fluoride C->D  KF, Water/Acetone  or KHF₂, MeCN G cluster_0 SuFEx Workflow A 2-Cl-Py-SO₂F E Reaction in Anhydrous Solvent (e.g., MeCN, DMF) A->E B Phenolic Nucleophile (e.g., Tyrosine side-chain) B->E C Catalyst System (e.g., BTMG/HMDS or DBU) C->E D Aryl Sulfonate Product E->D  Room Temp or Mild Heat  Rapid Reaction (<1h)

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective SuFEx Functionalization using 2-Chloropyridine-4-sulfonyl Fluoride

Introduction: The Bifunctional Advantage 2-Chloropyridine-4-sulfonyl fluoride (CAS: 1261645-39-3) represents a "privileged scaffold" in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Unlike standard benzenesulfonyl fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bifunctional Advantage

2-Chloropyridine-4-sulfonyl fluoride (CAS: 1261645-39-3) represents a "privileged scaffold" in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Unlike standard benzenesulfonyl fluorides, this reagent offers a unique dual-electrophilic profile:

  • The SuFEx Handle (-SO₂F): A highly stable yet latent electrophile at the S(VI) center, activated only under specific Lewis basic or acidic conditions.

  • The SₙAr Handle (2-Cl-Pyridine): An electron-deficient heteroaryl chloride capable of undergoing Nucleophilic Aromatic Substitution (SₙAr) or metal-catalyzed cross-coupling.

This guide provides a validated protocol for selectively engaging the sulfonyl fluoride handle while preserving the chloropyridine motif for downstream diversification. This orthogonality is critical for fragment-based drug discovery (FBDD) and proteolysis targeting chimera (PROTAC) linker design.

Mechanistic Insight & Chemoselectivity

The "Hot" Electrophile

Heteroaryl sulfonyl fluorides are significantly more electrophilic than their phenyl analogs. The electron-withdrawing nitrogen atom in the pyridine ring, augmented by the inductive effect of the 2-chloro substituent, pulls electron density away from the sulfur center.

  • Consequence: Reaction times are often shorter (minutes vs. hours).

  • Risk: Higher susceptibility to non-specific hydrolysis if pH is not controlled.

Controlling Chemoselectivity

The primary challenge is preventing the nucleophile from attacking the C-2 position (SₙAr) instead of the S(VI) center.

  • SuFEx Preference: Hard nucleophiles (e.g., silyl ethers, amines) under Lewis base catalysis (DBU, BTMG) preferentially attack the S(VI) center due to the high energy barrier of breaking the S-F bond being lowered by specific H-bonding or silicon-fluoride interactions.

  • SₙAr Avoidance: Avoid using harsh anionic nucleophiles (e.g., thiolates, alkoxides) without buffering, as they may attack the chloropyridine ring.

Mechanistic Pathway (Graphviz)

SuFEx_Mechanism Fig 1. Base-catalyzed SuFEx activation pathway preserving the chloropyridine handle. Reagent 2-Chloropyridine- 4-sulfonyl fluoride Intermediate Hypervalent Sulfur Transition State Reagent->Intermediate + Nucleophile (R-OTMS / R-NH2) Activator Activator (DBU/BTMG) Activator->Intermediate Catalysis Product Sulfonate/Sulfonamide (2-Cl Intact) Intermediate->Product S-F Bond Cleavage Byproduct [Base-H]+ [F]- Intermediate->Byproduct Fluoride Extrusion

Safety & Handling

  • Corrosivity: Sulfonyl fluorides can cause severe skin and eye burns. While less volatile than sulfonyl chlorides, they must be handled in a fume hood.

  • Enzyme Inhibition: Many sulfonyl fluorides are covalent serine protease inhibitors. Treat all reaction mixtures as potentially bioactive.

  • Hydrolysis: The 2-chloropyridine derivative is more moisture-sensitive than phenylsulfonyl fluoride. Store under inert atmosphere (Argon/Nitrogen) at 4°C.

Standard Operating Procedure (SOP)

Reagents & Equipment
  • Substrate: 2-Chloropyridine-4-sulfonyl fluoride (>97%).

  • Nucleophile: Aryl silyl ether (Ar-OTMS) for sulfonates OR Primary/Secondary amine for sulfonamides.

  • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or tert-Butylimino-tri(pyrrolidino)phosphorane (BTPP).

  • Solvent: Acetonitrile (MeCN), anhydrous.

  • Monitoring: LC-MS (ESI+) and TLC (Hexane/EtOAc).

Protocol A: Synthesis of Sulfonates (Silyl Ether Exchange)

This method is preferred for phenols to avoid competitive SₙAr chemistry.

  • Preparation : In a flame-dried 10 mL vial equipped with a stir bar, dissolve the Aryl Silyl Ether (1.0 equiv) and 2-Chloropyridine-4-sulfonyl fluoride (1.1 equiv) in anhydrous MeCN (0.2 M concentration).

  • Catalysis : Add DBU (10-20 mol%) dropwise at room temperature (23°C).

    • Note: If the substrate is sterically hindered, increase catalyst loading to 30 mol%.

  • Reaction : Stir the mixture at room temperature.

    • Monitoring: Check TLC/LC-MS at 15 min. Most reactions complete within 30-60 minutes.

    • Endpoint: Disappearance of the silyl ether peak.

  • Quench : Dilute with EtOAc (10 mL) and wash with 1M HCl (5 mL) to remove DBU and hydrolyze excess silyl groups.

  • Workup : Wash organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification : Flash column chromatography (SiO₂). The product is usually stable on silica.

Protocol B: Synthesis of Sulfonamides (Amine Coupling)

Requires careful stoichiometry to prevent double addition.

  • Preparation : Dissolve 2-Chloropyridine-4-sulfonyl fluoride (1.0 equiv) in DCM or MeCN.

  • Base Addition : Add Triethylamine (Et₃N, 2.0 equiv) or DIPEA.

    • Critical: Do NOT use strong nucleophilic bases like NaOH.

  • Nucleophile Addition : Add the Amine (1.0 equiv) slowly at 0°C.

  • Reaction : Allow to warm to room temperature and stir for 1-2 hours.

  • Workup : Wash with water and brine. Dry and concentrate.

Data Summary & Troubleshooting

Solvent Screening Data (Representative)
SolventConversion (1h)Selectivity (SuFEx : SnAr)Notes
MeCN >98% >99 : 1 Recommended standard.
DCM85%>99 : 1Slower kinetics.
DMF>98%90 : 10Promotes SnAr side reactions.
THF92%98 : 2Good alternative for solubility.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Hydrolysis (-SO₃H formation) Wet solvent or high humidity.Use freshly distilled MeCN; add 4Å molecular sieves.
SₙAr Byproduct (Cl displacement) Nucleophile too "hard" or solvent too polar (DMF/DMSO).Switch to silyl ether protocol (Protocol A) or use non-polar solvent (DCM).
Incomplete Conversion Deactivation by HCl (if using amine).Ensure 2.0+ equiv of scavenger base (Et₃N) is present.

Experimental Workflow Diagram

Workflow Fig 2. Step-by-step experimental workflow for SuFEx coupling. Start Start: Weigh Reagents Dissolve Dissolve in Anhydrous MeCN Start->Dissolve AddCat Add Catalyst (DBU, 20 mol%) Dissolve->AddCat React Stir at RT (15 - 60 min) AddCat->React Check Check LC-MS React->Check Check->React Incomplete Quench Quench: 1M HCl / EtOAc Check->Quench Complete Purify Purification: Flash Chromatography Quench->Purify

References

  • Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[1][2] Angewandte Chemie International Edition, 2014.

  • Dong, J., et al. "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Angewandte Chemie, 2014.

  • Jones, L. H. "Sulfur(VI) fluoride exchange (SuFEx) in chemical biology and drug discovery." MedChemComm, 2016.

  • Grimster, N. P., et al. "Aromatic Sulfonyl Fluorides: A Kinetic Study of SuFEx Reactivity." Synlett, 2019.

  • Fisher Scientific. "Safety Data Sheet: 2-Chloropyridine-4-sulfonyl fluoride." Fisher Scientific Safety Data, 2021.

Sources

Application

Application Notes &amp; Protocols: Strategic Nucleophilic Substitution of 2-Chloropyridine-4-sulfonyl Fluoride

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the conditions and protocols for nucleophilic substitution reactions involving 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the conditions and protocols for nucleophilic substitution reactions involving 2-Chloropyridine-4-sulfonyl fluoride. This valuable building block features two key functionalities: a chloride at the C2 position, which serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, and a relatively stable sulfonyl fluoride group at the C4 position, which acts as a powerful electron-withdrawing group and a latent reactive handle for covalent inhibitor design. We will explore the underlying mechanistic principles, provide detailed, field-proven protocols for substitution with various nucleophiles, and present data to guide experimental design and optimization.

Introduction: The Strategic Value of 2-Chloropyridine-4-sulfonyl Fluoride

Pyridyl sulfones are crucial pharmacophores and versatile synthetic intermediates in medicinal and agricultural chemistry.[1] They are found in agents with anti-inflammatory, antihyperglycemic, and immunosuppressive properties, as well as HIV-1 reverse transcriptase inhibitors.[1] The subject of this guide, 2-Chloropyridine-4-sulfonyl fluoride, is a particularly strategic starting material. The pyridine core is an electron-deficient aromatic system, inherently susceptible to nucleophilic attack at the ortho (C2/C6) and para (C4) positions.[2][3] This reactivity is dramatically enhanced by the presence of two strong electron-withdrawing groups: the chloro substituent at C2 and the sulfonyl fluoride substituent at C4.

The primary utility of this reagent lies in the selective displacement of the C2-chloride via a nucleophilic aromatic substitution (SNAr) mechanism. This allows for the facile introduction of a wide array of functional groups, building molecular complexity while retaining the sulfonyl fluoride moiety. The sulfonyl fluoride group itself is of immense interest in modern drug discovery, serving as a "warhead" for targeted covalent inhibitors that can react with nucleophilic amino acid residues (such as serine, threonine, lysine, and tyrosine) in protein active sites.[4][5][6] Its stability under many synthetic conditions, compared to the more reactive sulfonyl chlorides, makes it an ideal handle to carry through a synthesis before engaging its biological target.[7]

Mechanistic Rationale: The SNAr Pathway

The substitution of the C2-chloride does not proceed via SN1 or SN2 pathways, which are unfavorable on sp2-hybridized carbon atoms of an aromatic ring due to the instability of the corresponding aryl cation and steric hindrance for backside attack, respectively.[8][9] Instead, the reaction follows a two-step addition-elimination (SNAr) mechanism.[10]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient C2 carbon. This step disrupts the aromaticity of the pyridine ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8]

  • Elimination of Leaving Group: Aromaticity is restored in the second step through the expulsion of the chloride leaving group, yielding the final substituted product.

The stability of the Meisenheimer complex is the critical factor determining the reaction rate.[3] For 2-Chloropyridine-4-sulfonyl fluoride, the negative charge of the intermediate is exceptionally well-stabilized through resonance, with delocalization onto the electronegative pyridine nitrogen and the potent electron-withdrawing sulfonyl fluoride group at the para position.[3][8] This high degree of stabilization lowers the activation energy for the initial nucleophilic attack, making the SNAr reaction highly favorable at the C2 position.

Caption: S-N-Ar addition-elimination pathway.

Factors Influencing Reaction Conditions

Successful substitution depends on the careful selection of nucleophile, solvent, base, and temperature.

  • Nucleophile: The nature of the nucleophile is paramount.

    • Amines (Primary & Secondary): Excellent nucleophiles for this reaction. They typically react readily, often at room temperature or with gentle heating.[11][12]

    • Thiols: Strong nucleophiles that react efficiently, usually in the presence of a non-nucleophilic base to generate the thiolate anion.

    • Alcohols/Phenols: Weaker nucleophiles that require conversion to the more potent alkoxide or phenoxide using a strong base (e.g., NaH, K2CO3). The reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than with 2-chloropyridine, highlighting the impact of the leaving group, though the principles for nucleophile activation remain the same.[13]

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethylacetamide (DMAc), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are preferred.[14] They effectively solvate the cationic counter-ions without hydrogen bonding to the nucleophile, thus enhancing its reactivity.

  • Base: A base is often required to deprotonate the nucleophile (e.g., thiols, alcohols, or the HCl byproduct from amine reactions). Non-nucleophilic bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K2CO3) are commonly used.

  • Temperature: While the highly activated nature of the substrate allows many reactions to proceed at room temperature, heating may be necessary for less reactive nucleophiles to achieve a reasonable reaction rate.

Experimental Protocols

The following protocols are generalized starting points. Researchers should monitor reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.

Protocol 4.1: Substitution with a Primary or Secondary Amine

This protocol describes the reaction of 2-Chloropyridine-4-sulfonyl fluoride with a generic amine, such as morpholine.

Materials:

  • 2-Chloropyridine-4-sulfonyl fluoride (1.0 eq)

  • Amine (e.g., Morpholine) (1.1 - 1.5 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), add 2-Chloropyridine-4-sulfonyl fluoride (1.0 eq) and dissolve it in anhydrous DMF (to make a ~0.2 M solution).

  • Add the amine (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. If TLC or LC-MS analysis shows slow conversion, the reaction can be gently heated to 40-60 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer. Wash sequentially with water (2x) and saturated aqueous NaCl (brine) (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, typically using a hexane/ethyl acetate or dichloromethane/methanol gradient) to yield the desired product.

Protocol 4.2: Substitution with a Thiol

This protocol is suitable for the introduction of sulfur-based nucleophiles.

Materials:

  • 2-Chloropyridine-4-sulfonyl fluoride (1.0 eq)

  • Thiol (e.g., Benzyl mercaptan) (1.1 eq)

  • Potassium Carbonate (K2CO3), anhydrous and finely powdered (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 eq), K2CO3 (2.0 eq), and anhydrous DMF (~0.2 M). Stir the suspension for 15-20 minutes at room temperature to facilitate the formation of the thiolate.

  • Add a solution of 2-Chloropyridine-4-sulfonyl fluoride (1.0 eq) in a small amount of DMF to the stirring suspension.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate (3x).

  • Combine the organic extracts and wash with water (2x) and brine (1x).

  • Dry the organic phase over anhydrous Na2SO4, filter, and remove the solvent in vacuo.

  • Purify the product via flash column chromatography.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis Reagents Dissolve Substrate (2-Cl-Py-4-SO2F) in Anhydrous Solvent Mix Combine Reagents under Inert Atmosphere Reagents->Mix Nucleophile Prepare Nucleophile (e.g., add base) Nucleophile->Mix Stir Stir at RT or Heat Mix->Stir Monitor Monitor Progress (TLC / LC-MS) Stir->Monitor Monitor->Stir Incomplete Quench Quench Reaction (e.g., add water) Monitor->Quench Complete Extract Liquid-Liquid Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS, HRMS) Purify->Characterize

Caption: General experimental workflow chart.

Data Summary: Reaction Parameter Overview

The following table summarizes typical conditions for the SNAr of 2-Chloropyridine-4-sulfonyl fluoride. Yields are generally high but depend on the specific nucleophile and purity of the starting materials.

Nucleophile ClassTypical ReagentBaseSolventTemperature (°C)Typical Time (h)
Primary Amines BenzylamineDIPEA / K2CO3DMF, MeCN25 - 502 - 8
Secondary Amines PiperidineDIPEA / TEADMF, MeCN25 - 604 - 12
Anilines 4-MethoxyanilineK2CO3DMAc, DMSO60 - 1006 - 24
Thiols ThiophenolK2CO3, Cs2CO3DMF, Acetone25 - 401 - 4
Alcohols MethanolNaH, NaOMeTHF, MeOH25 - 65 (reflux)6 - 18
Phenols PhenolK2CO3, NaHDMF, DMSO40 - 804 - 12

Table 1: Representative Conditions for Nucleophilic Substitution.

Conclusion

2-Chloropyridine-4-sulfonyl fluoride is a highly activated and versatile substrate for nucleophilic aromatic substitution. The displacement of the C2-chloride provides a reliable and efficient method for introducing diverse functionalities, making it a cornerstone reagent for building complex molecular architectures in drug discovery. The retained sulfonyl fluoride group offers a valuable opportunity for subsequent covalent modification studies. By understanding the SNAr mechanism and carefully controlling reaction parameters such as solvent, base, and temperature, researchers can effectively leverage this powerful building block in their synthetic campaigns.

References

  • MedChemBuzz. (2011). Synthesis: Sulfonylated Pyridines. WordPress.com. [Link]

  • Maloney, K. M., Kuethe, J. T., & Linn, K. (2011). A Practical, One-Pot Synthesis of Sulfonylated Pyridines. Organic Letters, 13(1), 102–105. [Link]

  • PubMed. (2011). A practical, one-pot synthesis of sulfonylated pyridines. National Center for Biotechnology Information. [Link]

  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • Lei, T., et al. (2021). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications. [Link]

  • BYJU'S. Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Parker, C. G., et al. (2023). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. ResearchGate. [Link]

  • Lee, H. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Grelier, G., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

  • Wibaut, J. P., & Broekman, F. W. (1939). The reaction of 4-chloropyridine with some amines. ResearchGate. [Link]

Sources

Method

Application Note: 2-Chloropyridine-4-sulfonyl Fluoride as a Bifunctional SuFEx Linchpin

The following Application Note and Protocol Guide details the strategic use of 2-Chloropyridine-4-sulfonyl fluoride (CAS 1352318-47-2) in late-stage functionalization. This guide is structured for medicinal chemists and...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the strategic use of 2-Chloropyridine-4-sulfonyl fluoride (CAS 1352318-47-2) in late-stage functionalization. This guide is structured for medicinal chemists and chemical biologists focusing on covalent fragment discovery and modular drug synthesis.

Executive Summary

2-Chloropyridine-4-sulfonyl fluoride represents a high-value "linchpin" reagent that bridges traditional cross-coupling chemistry with modern Sulfur-Fluoride Exchange (SuFEx) click chemistry. Its unique structure offers two orthogonal reactivity handles:

  • C2-Chlorine: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) or Nucleophilic Aromatic Substitution (SNAr), allowing the attachment of the pyridine core to complex drug scaffolds.

  • C4-Sulfonyl Fluoride: A latent electrophile that remains inert during C2-functionalization but can be selectively activated for covalent bonding with phenols, amines, or specific protein residues (Tyr/Lys/His) under SuFEx conditions.

This dual-reactivity profile allows researchers to install a "sleeping" covalent warhead onto a drug candidate late in the synthetic sequence, minimizing the risk of premature hydrolysis or side reactions.

Chemical Logic & Mechanism

The utility of this reagent relies on the stability-reactivity paradox of the sulfonyl fluoride group. Unlike sulfonyl chlorides, which are highly sensitive to hydrolysis and reduction, sulfonyl fluorides are remarkably stable to:

  • Aqueous conditions (at neutral/acidic pH).

  • Transition metal catalysis (Pd(0)/Pd(II) cycles).

  • Elevated temperatures (often up to 100°C).

Orthogonal Reaction Pathways

The experimental workflow typically follows a "C2-First" or "C4-First" logic, depending on the target application.

ReactionPathways Reagent 2-Chloropyridine- 4-sulfonyl fluoride PathA Path A: C2-Functionalization (Suzuki/SNAr) Reagent->PathA Pd(PPh3)4, Ar-B(OH)2 or Nucleophile PathB Path B: C4-SuFEx Activation (Click Chemistry) Reagent->PathB R-NH2 / R-OH + Base/Ca2+ ProductA Functionalized Core (SO2F Intact) PathA->ProductA ProductB Sulfonamide/Sulfonate (Cl Intact) PathB->ProductB FinalTarget Bifunctionalized Drug Candidate ProductA->FinalTarget SuFEx Activation ProductB->FinalTarget Cross-Coupling

Figure 1: Divergent synthetic pathways. Path A is preferred for building covalent probe libraries, as the SO2F warhead is preserved for the final biological screening step.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Retention of SO2F)

Objective: Attach the pyridine ring to an aryl scaffold without hydrolyzing the sulfonyl fluoride. Rationale: The high bond strength of S(VI)-F allows it to survive Pd-catalyzed conditions that would destroy a sulfonyl chloride.

Materials:

  • 2-Chloropyridine-4-sulfonyl fluoride (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%) or Pd(PPh3)4

  • Base: K3PO4 (3.0 equiv) — Avoid strong hydroxide bases.

  • Solvent: 1,4-Dioxane / Water (9:1)

Procedure:

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with the sulfonyl fluoride (1.0 eq), aryl boronic acid (1.2 eq), K3PO4 (3.0 eq), and Pd catalyst (5 mol%).

  • Solvation: Add degassed 1,4-Dioxane/Water (9:1) to reach a concentration of 0.1 M. Seal the vial.

  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by LC-MS.[2]

    • Checkpoint: Look for the product mass. The characteristic loss of HF is rarely seen in ESI+; look for the parent ion [M+H]+.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (x2) and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc).

    • Note: The SO2F group is stable on silica gel.

Protocol B: SuFEx Activation (Sulfonamide Synthesis)

Objective: React the sulfonyl fluoride with a secondary amine or aniline. Rationale: Sulfonyl fluorides are kinetically stable and require activation (H-bonding or Si-F abstraction) to react with amines.

Materials:

  • Functionalized Pyridine-4-sulfonyl fluoride (from Protocol A)

  • Amine Nucleophile (1.2 equiv)

  • Base: DIPEA (3.0 equiv) or DBU (1.0 equiv for difficult substrates)

  • Solvent: DMSO or acetonitrile

Procedure:

  • Dissolution: Dissolve the sulfonyl fluoride (1.0 eq) and amine (1.2 eq) in DMSO (0.2 M).

  • Activation: Add DIPEA (3.0 eq).

    • Optimization: If no reaction occurs after 6 hours at RT, add Ca(NTf2)2 (10 mol%) as a Lewis acid catalyst to activate the fluoride.

  • Reaction: Stir at RT for 12–24 hours.

  • Isolation: For library synthesis, direct purification via preparative HPLC (water/acetonitrile + 0.1% TFA) is recommended. The sulfonamide bond is stable to acidic HPLC conditions.

Application in Covalent Fragment Screening

This reagent is ideal for converting non-covalent binders into covalent probes (Targeted Covalent Inhibitors - TCIs).

Workflow:

  • Identify a solvent-exposed region on your target protein ligand.

  • Install the 2-chloropyridine-4-sulfonyl fluoride via the chloropyridine handle (using Protocol A).

  • Incubate the resulting probe with the protein. The SO2F group will specifically react with proximal Tyrosine (forming a fluorosulfate), Lysine (sulfonamide), or Histidine residues.

Comparative Reactivity Table
FeatureSulfonyl Chloride (-SO2Cl)Sulfonyl Fluoride (-SO2F)
Hydrolytic Stability Low (t1/2 ~ minutes in water)High (t1/2 > weeks at pH 7)
Redox Stability Susceptible to reductionResistant to reduction
Pd-Coupling Compatibility Incompatible (Oxidative addition to S-Cl)Compatible (S-F bond is inert to Pd)
Protein Reactivity Non-specific (Cys/Lys/His/Tyr)Context-specific (Tyr > Lys > His)

Safety & Handling

  • Toxicity: Sulfonyl fluorides are potential irreversible enzyme inhibitors (similar to PMSF). Handle as a hazardous substance.

  • Inhalation: Avoid generating dust or aerosols. Use in a fume hood.

  • Waste: Dispose of aqueous waste as halogenated organic waste. Treat waste streams with strong NaOH (1M) for >24 hours to ensure complete hydrolysis of the SO2F group before disposal if required by local regulations.

References

  • SuFEx Chemistry Foundation: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3][4] Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Suzuki Coupling of Sulfonyl Fluorides: Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016).[5] Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(30), 3268–3280. Note: See also Grygorenko et al. (2018) for specific heteroaryl sulfonyl fluoride couplings.

  • Protein Labeling Specificity: Narayanam, M. K., et al. (2021). Rational Design of Sulfonyl Fluoride Probes for Proteome-Wide Profiling. Chemical Science, 12, 1865-1875. Link

  • 2-Fluoropyridine vs 2-Chloropyridine Reactivity: Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by Lectka’s Activation. Science, 342(6161), 956–960. (Provides context on the relative reactivity of halogenated pyridines). Link

Sources

Application

Application Note: Synthesis of 2-Chloropyridine-4-sulfonyl Fluoride from Thiol Precursors

Abstract & Strategic Relevance The synthesis of 2-chloropyridine-4-sulfonyl fluoride represents a critical entry point into Sulfur-Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry modality pioneered...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The synthesis of 2-chloropyridine-4-sulfonyl fluoride represents a critical entry point into Sulfur-Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry modality pioneered by K. Barry Sharpless. Unlike sulfonyl chlorides, which are moisture-sensitive and prone to hydrolysis, sulfonyl fluorides possess a unique "Goldilocks" stability—inert to reduction and hydrolysis under physiological conditions but highly reactive toward specific nucleophiles (e.g., tyrosine residues in proteins) when activated.

This application note details two robust protocols for converting 2-chloropyridine-4-thiol (or its disulfide dimer) into the corresponding sulfonyl fluoride. The 2-chloropyridine scaffold is particularly valuable in drug discovery as the 2-chloro position allows for subsequent


 or cross-coupling diversifications, while the 4-sulfonyl fluoride serves as a covalent warhead.

Mechanistic Principles

The transformation of a thiol to a sulfonyl fluoride involves a massive change in the oxidation state of sulfur (from -2 to +6). This is rarely achieved in a single elementary step. The reaction proceeds through a Sulfonyl Chloride intermediate, generated via oxidative chlorination, followed by a halide exchange (halex) with a fluoride source.[1][2][3]

Reaction Pathway[1][3][4][5][6][7][8]
  • Oxidative Coupling: The thiol (R-SH) is rapidly oxidized to the disulfide (R-S-S-R).

  • Chlorinolysis: The disulfide is cleaved by an electrophilic chlorine source (

    
    , NCS, or 
    
    
    
    equivalents from bleach) to form the sulfenyl chloride (R-SCl).
  • Hyperoxidation: The sulfenyl chloride absorbs oxygen (from water) and chlorine to form the sulfonyl chloride (R-SO

    
    Cl).
    
  • Fluoride Exchange: The chloride is displaced by fluoride (from

    
     or 
    
    
    
    ) via an
    
    
    -type mechanism at the sulfur center.
DOT Diagram: Reaction Mechanism

Mechanism Thiol 2-Chloropyridine-4-thiol (Oxidation State -2) Disulfide Disulfide Intermediate (R-S-S-R) Thiol->Disulfide Oxidation (NCS or NaOCl) Sulfenyl Sulfenyl Chloride (R-S-Cl) Disulfide->Sulfenyl Cl+ Source SulfonylCl Sulfonyl Chloride (R-SO2Cl) Sulfenyl->SulfonylCl [O] / H2O SulfonylF TARGET: Sulfonyl Fluoride (R-SO2F) SulfonylCl->SulfonylF F- Exchange (KHF2/KF)

Figure 1: Stepwise oxidative transformation from thiol to sulfonyl fluoride.[1][3][4][5][6]

Critical Experimental Parameters

Substrate Specificity: The Pyridine Problem

Pyridines present a specific challenge: the nitrogen lone pair can be oxidized to the N-oxide (Py-N-O) by strong oxidants like


 or uncontrolled bleach.
  • Solution: Perform oxidations under acidic conditions (protonating the pyridine N) or at low temperatures (< 0°C) to kinetically favor sulfur oxidation over nitrogen oxidation.

The Fluoride Source

While Potassium Fluoride (KF) is common, Potassium Bifluoride (


)  is superior for these reactions. The 

anion is a potent nucleophile, and the slightly acidic nature of the salt buffers the reaction, preventing basic hydrolysis of the intermediate sulfonyl chloride.

Protocol A: Aqueous Oxidative Chlorination (The "Bleach" Method)

Best for: Scalability, cost-efficiency, and "green" chemistry requirements.

This protocol utilizes Sodium Hypochlorite (household bleach) as the oxidant. It is based on the methodology optimized by Wright & Hallstrom for heteroaromatic thiols.[3]

Reagents
  • Substrate: 2-Chloropyridine-4-thiol (1.0 equiv)

  • Oxidant: Sodium Hypochlorite (NaOCl), 10-13% aq. solution (3.5 equiv)

  • Acid: Conc. HCl (to adjust pH)

  • Fluoride Source: Potassium Bifluoride (

    
    ) (saturated aq. solution, 2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) / Water[3]

Step-by-Step Procedure
  • Preparation: Dissolve 2-chloropyridine-4-thiol (10 mmol) in MeCN (20 mL). Cool the solution to -10°C using an ice/salt bath.

  • Acidification: Add conc. HCl (approx. 1.5 mL) dropwise. Rationale: This protonates the pyridine nitrogen, protecting it from N-oxidation.

  • Oxidation (Exothermic): Add the NaOCl solution dropwise over 20 minutes. Maintain internal temperature below 0°C .

    • Observation: The mixture will turn yellow/orange (disulfide formation) and then pale yellow (sulfonyl chloride formation).

  • Quenching/Exchange: Once the oxidant addition is complete, stir for 10 mins. Then, add the saturated aqueous

    
     solution in one portion.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Dilute with EtOAc (50 mL). Wash the organic layer with water (

    
     mL) and brine (
    
    
    
    mL). Dry over
    
    
    .
  • Purification: Concentrate in vacuo. The residue is usually pure enough, but can be purified via flash chromatography (Hexanes/EtOAc).

Protocol B: NCS/HCl Controlled Oxidation

Best for: Lab-scale, precise stoichiometry, and substrates sensitive to bleach.

This method uses N-Chlorosuccinimide (NCS) as a mild source of


.[7] It avoids the handling of chlorine gas and allows for very precise control of the oxidation equivalents.
Reagents
  • Substrate: 2-Chloropyridine-4-thiol (1.0 equiv)

  • Oxidant: N-Chlorosuccinimide (NCS) (4.0 equiv)

  • Acid/Solvent: 2M HCl (aq) and Acetonitrile (1:5 ratio)[7]

  • Fluoride Source: Potassium Fluoride (KF) (4.0 equiv) or

    
    
    
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, suspend NCS (40 mmol) in MeCN (40 mL) and 2M HCl (8 mL). Cool to 10°C .[7]

  • Addition: Add the thiol (10 mmol) portion-wise (solid addition) or dropwise (if dissolved in minimal MeCN) over 15 minutes.

    • Mechanism:[3][8][9][10][5] The HCl activates NCS to release

      
       in situ in low concentrations, preventing over-chlorination of the pyridine ring.
      
  • Chlorination: Stir at 10–15°C for 30 minutes. Monitor by TLC (disappearance of thiol/disulfide).

  • Fluorination: Add solid KF (40 mmol) directly to the reaction mixture.

  • Exchange: Stir vigorously at RT for 4–6 hours.

  • Workup: Filter off the succinimide byproduct and excess salts. Concentrate the filtrate. Redissolve in DCM, wash with water, dry, and concentrate.

DOT Diagram: Experimental Workflow (Protocol B)

Workflow Step1 Mix NCS + MeCN + HCl (Cool to 10°C) Step2 Add Thiol Precursor (Controlled Addition) Step1->Step2 Step3 Stir 30 min (Generates R-SO2Cl) Step2->Step3 Step4 Add Solid KF (Stir 4-6h at RT) Step3->Step4 Step5 Filtration & Extraction (Remove Succinimide) Step4->Step5 Step6 Final Product 2-Chloropyridine-4-SO2F Step5->Step6

Figure 2: Workflow for NCS-mediated synthesis.

Analytical Characterization & QC

To validate the synthesis, the following analytical signatures should be observed.

Data Summary Table
ParameterExpected Value/ObservationNotes
Appearance White to off-white solidLow melting point solid or oil depending on purity.

NMR

+60 to +65 ppm (singlet)
Distinctive shift for sulfonyl fluorides.

NMR
Deshielded aromatic protons2-Cl group and

group pull electron density.
LC-MS

often weak

is electrophilic; may see hydrolysis adduct

in negative mode if run in basic buffers.
Stability HighStable on silica gel; stable in water at neutral pH.
Troubleshooting Guide
  • Issue: Low Yield / Presence of Sulfonic Acid (

    
    ).[5]
    
    • Cause: Hydrolysis of the sulfonyl chloride intermediate before fluoride exchange occurred.

    • Fix: Ensure the organic solvent (MeCN) is not too wet, or increase the amount of

      
       to ensure rapid exchange.
      
  • Issue: Ring Chlorination (e.g., 2,3-dichloropyridine...).

    • Cause: Temperature too high during oxidation.

    • Fix: Strictly maintain T < 0°C during the NaOCl or NCS addition.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Wright, S. W., & Hallstrom, K. N. (2006). "A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols."[11] Journal of Organic Chemistry. Link

  • Nishiguchi, A., Maeda, K., & Miki, S. (2006).[12][13] "Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation." Synthesis. Link

  • Laudadio, G., Noël, T., et al. (2019).[6] "Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride." Journal of the American Chemical Society. Link[6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Chloropyridine-4-sulfonyl Fluoride Coupling Reactions

Welcome to the technical support guide for improving the reaction yields of 2-Chloropyridine-4-sulfonyl fluoride couplings. This resource is designed for researchers, scientists, and drug development professionals who ut...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for improving the reaction yields of 2-Chloropyridine-4-sulfonyl fluoride couplings. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. Here, we address common challenges encountered in the laboratory, providing not only solutions but also the underlying chemical principles to empower your experimental design.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted to directly address the most pressing issues you might face at the bench.

Q1: My reaction yield is low or non-existent. What are the primary causes and how can I fix it?

Low yield is the most frequent challenge. The cause is often multifactorial, stemming from catalyst choice, reaction conditions, or reagent stability. Let's break down the likely culprits.

Potential Cause 1: Ineffective Catalyst System The C-Cl bond on the electron-deficient pyridine ring requires a highly active catalyst for efficient oxidative addition. Simultaneously, the catalyst must be stable enough to have a sufficient lifetime to turn over.

  • Insight & Solution: Standard catalysts like Pd(PPh₃)₄ may show limited efficacy. For substrates like 2-chloropyridines, more robust systems are necessary. Bulky, electron-rich phosphine ligands are often optimal for this type of transformation.[1][2] For instance, ligands like RuPhos have been shown to be effective in similar couplings involving sulfonyl fluorides.[1][3] Bidentate ligands, particularly those with a wide bite angle like dppf, are also excellent choices. In a study on a similar substrate (pyridine-2-sulfonyl fluoride), Pd(dppf)Cl₂ was identified as a highly effective catalyst after screening multiple options.[1][4]

Potential Cause 2: Suboptimal Base Selection The base plays a critical role in the transmetalation step of the Suzuki-Miyaura cycle. An inappropriate choice can stall the reaction or promote side reactions.

  • Insight & Solution: While some sulfonyl fluoride couplings have been reported to proceed without a base, these are exceptions.[1][2] For a chloropyridine coupling, a base is essential. The choice of base can significantly impact yield. Studies on related nitrogen-containing heterocycles suggest that bases with a higher pKa can lead to better yields.[5] A common and effective choice is a phosphate base like Na₃PO₄ or K₃PO₄, often used in an aqueous solution with an organic solvent like dioxane.

Potential Cause 3: Hydrolysis of the Sulfonyl Fluoride Group Although sulfonyl fluorides are significantly more stable to hydrolysis than their sulfonyl chloride counterparts, they are not entirely inert.[6][7] Under certain conditions, especially with prolonged heating in the presence of a base and water, the sulfonyl fluoride can hydrolyze to the corresponding sulfonic acid.[8][9][10] This sulfonic acid is unreactive in the desired coupling reaction, effectively removing your starting material from the productive cycle.

  • Insight & Solution:

    • Minimize Water (If Possible): While some water is often necessary to dissolve the inorganic base, excessive amounts can promote hydrolysis. Use a well-defined solvent ratio, such as dioxane/H₂O (4:1).[4]

    • Control Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction progress closely (see FAQ section) and work up the reaction as soon as the starting material is consumed.

    • Reagent Purity: Ensure your starting material has not degraded during storage.

Troubleshooting Flowchart

Troubleshooting_Yield start Low or No Yield Observed check_catalyst Is the Catalyst System Optimal? (e.g., Pd(dppf)Cl2, RuPhos-Pd) start->check_catalyst check_base Is the Base Appropriate? (e.g., K3PO4, Na3PO4) start->check_base check_hydrolysis Is Starting Material Hydrolyzing? (Check for Sulfonic Acid) start->check_hydrolysis check_temp Is Temperature Sufficient? (Typically 65-100 °C) start->check_temp solution_catalyst Action: Switch to a more robust catalyst/ligand system. check_catalyst->solution_catalyst solution_base Action: Screen alternative bases (e.g., Cs2CO3, K2CO3). check_base->solution_base solution_hydrolysis Action: Minimize water content, control reaction time/temp. check_hydrolysis->solution_hydrolysis solution_temp Action: Increase temperature incrementally. check_temp->solution_temp

Caption: A logical flowchart for troubleshooting low reaction yields.

Q2: I'm observing a significant amount of an unknown side product. What is it likely to be?

Besides starting material hydrolysis, other side reactions can reduce your yield.

Potential Side Product 1: Protodechlorination This involves the replacement of the chlorine atom with a hydrogen atom, resulting in 4-sulfonyl fluoride pyridine. This typically occurs when the catalytic cycle is interrupted after oxidative addition, and the intermediate palladium species reacts with a proton source.

  • Insight & Solution: This side reaction is often exacerbated by excess water or impurities in the boronic acid/ester. Ensure your boronic acid reagent is of high quality and consider using anhydrous solvents if the problem persists, though this may require adjusting your base (e.g., using a soluble organic base).

Potential Side Product 2: Homocoupling of Boronic Acid This results in a biaryl product derived from your coupling partner. It is often promoted by the presence of oxygen and can be a sign that the transmetalation step is slow compared to other pathways.

  • Insight & Solution: Degas your reaction mixture thoroughly before heating. This can be done by bubbling an inert gas like argon or nitrogen through the solvent for 15-30 minutes.[2] Optimizing the catalyst and base can also speed up the desired cross-coupling pathway, outcompeting homocoupling.

Optimized Experimental Protocol

This general protocol is a robust starting point for the Suzuki-Miyaura coupling of 2-Chloropyridine-4-sulfonyl fluoride.

Step-by-Step Methodology

  • Reagent Preparation: To a dry reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add 2-Chloropyridine-4-sulfonyl fluoride (1.0 equiv), the desired aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Solvent Addition & Degassing: Add the solvent system (e.g., 1,4-dioxane and water, in a 4:1 ratio). Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the target temperature (typically 80-100 °C) with vigorous stirring. Microwave irradiation can often shorten reaction times.[11]

  • Monitoring: Monitor the reaction's progress by TLC, LC-MS, or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterRecommended ValueRationale
Catalyst Pd(dppf)Cl₂ or RuPhos-based pre-catalystProven efficacy for challenging C-Cl and sulfonyl fluoride couplings.[1][3]
Equivalents (Boronic Acid) 1.2 - 1.5 equiv.Ensures complete consumption of the limiting electrophile.
Base K₃PO₄ or Na₃PO₄ (2.0 - 3.0 equiv.)Effective base for transmetalation; good solubility in aqueous media.[4]
Solvent 1,4-Dioxane / H₂O (4:1 or 2:1)Balances reagent solubility and minimizes excessive hydrolysis.[4][11]
Temperature 80 - 100 °CProvides sufficient energy to overcome the activation barrier for C-Cl oxidative addition.[1][11]

Frequently Asked Questions (FAQs)

Q1: In a palladium-catalyzed cross-coupling, which bond is expected to react: the C-Cl or the C-SO₂F?

The C-Cl bond at the 2-position is the expected site of reaction. The reactivity of carbon-halogen bonds in palladium-catalyzed oxidative addition follows the general trend: C-I > C-Br > C-Cl >> C-F.[12] The carbon-fluorine bond is exceptionally strong. While the C-SO₂F bond can be activated for coupling, this typically requires specific catalysts and conditions different from those used for C-Cl activation.[1][3] Under standard Suzuki-Miyaura conditions optimized for chloropyridines, the C-Cl bond is far more susceptible to oxidative addition by the Pd(0) catalyst.

Q2: How does water impact the reaction?

Water has a multifaceted role. A controlled amount is often beneficial as it helps dissolve the inorganic base, facilitating the reaction. It can also influence the speciation of the boronic acid (e.g., forming the more reactive boronate anion), which is crucial for the transmetalation step.[4] However, as discussed in the troubleshooting section, excess water can lead to unwanted hydrolysis of the sulfonyl fluoride starting material.[8][10]

Q3: What are the best analytical techniques to monitor this reaction?

A multi-pronged approach is recommended for comprehensive monitoring.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative tracking of the consumption of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, allowing you to track the masses of the starting material, product, and key byproducts (like the hydrolyzed sulfonic acid).

  • ¹⁹F NMR Spectroscopy: This is a particularly powerful tool when working with sulfonyl fluorides. It allows for direct, quantitative analysis of the fluorine-containing species in the reaction mixture without the need for internal standards, providing a clear picture of conversion and the formation of any fluorine-containing side products.[13][14]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)(Cl)L2 pd0->pd_complex Oxidative Addition product 2-Ar'-Py-SO2F (Ar-Ar') transmetal Ar-Pd(II)(Ar')L2 pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product_complex Ar-Ar'-Pd(0)L2 product_complex->product Product Release start 2-Cl-Py-SO2F (Ar-Cl) start->pd_complex boronic Ar'-B(OR)2 boronic->transmetal base Base (e.g., K3PO4) base->transmetal

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

References

  • Dong J.; Krasnova L.; Finn M. G.; Sharpless K. B. Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angew. Chem., Int. Ed. 2014, 53, 9430–9448.
  • Wu, X., Zhang, W., Sun, G., Zou, X., Sang, X., He, Y., & Gao, B. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation.
  • Kice, J. L., & Lunney, E. A. (1970). Catalysis of the hydrolysis of aryl sulfonyl fluorides by acetate ion and triethylamine. The Journal of Organic Chemistry, 35(6), 1825–1828. [Link]

  • Aberlin, M. E., & Bunton, C. A. (1970). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry, 35(6), 1825–1828. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
  • Tariq, R., Al-Majid, A. M., Al-Othman, Z. A., Barakat, A., & El-Faham, A. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1774.
  • Rao, S. V., Ameer, S. K., Reddy, K. N., Raju, S. D. V. V. S., & Kumaraswamy, S. (2018). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. International Journal of Pharmacy and Biological Sciences, 8(2), 735-739.
  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]

  • 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. New Journal of Chemistry. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. chemrxiv. [Link]

  • Mixed Ba1-xLaxF2+x fluoride materials as catalyst for the gas phase fluorination of 2-chloropyridine by HF. ResearchGate. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

  • Nielsen, M. K., Ahneman, D. T., Riera, O., & Doyle, A. G. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(15), 5004–5008. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical science, 6(5), 2650–2659. [Link]

  • Sensitive Single Step Fluorimetric Method for Monitoring Solid-Phase Reactions on Polystyrene Resin-Bound Chloride Groups. ResearchGate. [Link]

  • Knez, D., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(23), 5553. [Link]

  • 2-Chloropyridine. PubChem. [Link]

  • Jones, L. H., Xu, H., & Fadeyi, O. O. (2019). Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. Methods in Enzymology, 622, 201–220. [Link]

  • 2-Chloropyridine. National Toxicology Program. [Link]

  • Pyridine-2-sulfonyl Fluoride. PubChem. [Link]

  • Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group. ResearchGate. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Publications. [Link]

  • Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group. PubMed. [Link]

Sources

Optimization

Solubility solutions for 2-Chloropyridine-4-sulfonyl fluoride in DMSO and water

Executive Summary 2-Chloropyridine-4-sulfonyl fluoride is a specialized heteroaromatic sulfonyl fluoride used primarily as a SuFEx (Sulfur-Fluoride Exchange) click chemistry reagent. Unlike its sulfonyl chloride counterp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloropyridine-4-sulfonyl fluoride is a specialized heteroaromatic sulfonyl fluoride used primarily as a SuFEx (Sulfur-Fluoride Exchange) click chemistry reagent. Unlike its sulfonyl chloride counterparts, this compound exhibits a unique balance of stability and latent reactivity.[1][2]

This guide addresses the critical challenge of solubilizing this lipophilic electrophile in aqueous environments for biological assays. Key takeaway: The compound is practically insoluble in water and requires a DMSO (Dimethyl Sulfoxide) stock solution with a carefully managed dilution protocol to prevent precipitation ("crashing out") and hydrolysis.

Core Solubility & Stability Profile

PropertySpecificationTechnical Note
CAS Number 1909348-26-0 (Verify with specific vendor batch)Heteroaromatic sulfonyl fluoride class.
Solubility (DMSO) High (>50 mM) Preferred solvent for stock solutions.
Solubility (Water) Negligible (<10 µM) Hydrophobic; will precipitate immediately without co-solvent.
Stability (Solid) HighStable at -20°C; protect from moisture.
Stability (DMSO) HighStable for months at -20°C if kept anhydrous.
Stability (Aqueous) Moderate (pH Dependent)Kinetic stability is superior to sulfonyl chlorides. Hydrolysis accelerates at pH > 8.0.

Step-by-Step Preparation Protocol

Phase 1: Stock Solution Preparation (DMSO)

Objective: Create a stable, high-concentration master stock.

  • Weighing: Weigh the target amount of 2-Chloropyridine-4-sulfonyl fluoride solid into a glass vial.

    • Why: Glass is preferred over plastic to minimize potential leaching or adsorption, though polypropylene is generally acceptable for short-term handling.

  • Dissolution: Add high-quality anhydrous DMSO (Grade: ACS Spectrophotometric or better) to achieve a concentration of 10 mM to 50 mM .

    • Technical Insight: Do not use water or aqueous buffers at this stage. The presence of water in the stock solution will degrade the sulfonyl fluoride over time via hydrolysis [1].

  • Mixing: Vortex vigorously for 30-60 seconds until the solution is perfectly clear.

  • Aliquot & Storage: Dispense into single-use aliquots (e.g., 20-50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C .

Phase 2: Aqueous Dilution (The "Crash-Out" Danger Zone)

Objective: Dilute the stock into assay buffer without precipitation.

  • Critical Rule: Never add a large volume of water to the DMSO stock. Always add the DMSO stock to the stirring aqueous buffer.

  • Maximum DMSO Tolerance: Most biological assays tolerate 0.5% - 2% DMSO. Ensure your final concentration reflects this limit.

Protocol:

  • Prepare your assay buffer (e.g., PBS, HEPES, pH 7.4).

    • Note: Avoid buffers with high concentrations of strong nucleophiles (like Tris or Glycine) if you are studying specific protein labeling, as they may compete with your target, although sulfonyl fluorides are generally chemoselective [2].

  • Intermediate Dilution (Optional but Recommended): If going from 50 mM stock to 10 µM assay (1:5000 dilution), perform a 1:10 intermediate dilution in DMSO first.

  • Final Addition: While vortexing or rapidly stirring the assay buffer, slowly pipette the required volume of DMSO stock into the buffer.

    • Visual Check: The solution should remain clear. If it turns cloudy, the compound has precipitated.

Workflow Visualization

The following diagram illustrates the critical decision points and workflow for handling 2-Chloropyridine-4-sulfonyl fluoride.

G Start Solid Reagent (2-Chloropyridine-4-sulfonyl fluoride) DMSO_Stock Dissolve in Anhydrous DMSO (10-50 mM Stock) Start->DMSO_Stock Anhydrous Conditions Storage Aliquot & Freeze (-20°C) DMSO_Stock->Storage Dilution_Check Calculate Final Concentration Is Final DMSO < 5%? Storage->Dilution_Check Thaw Direct_Add Direct Addition: Add DMSO stock to Buffer while vortexing Dilution_Check->Direct_Add Yes (Low Conc) Inter_Step Intermediate Step: Dilute Stock 1:10 in DMSO then add to Buffer Dilution_Check->Inter_Step No (High Conc Step) Assay_Ready Assay Ready Solution (Clear, Homogeneous) Direct_Add->Assay_Ready Inter_Step->Assay_Ready Precipitation Cloudy/Precipitate? (CRITICAL FAILURE) Assay_Ready->Precipitation Visual Inspection Precipitation->DMSO_Stock Restart with Lower Conc.

Caption: Figure 1. Optimal solubilization workflow ensuring compound stability and preventing precipitation artifacts.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Cloudiness upon dilution Precipitation (Solubility Limit Exceeded) 1. Reduce the final concentration of the compound.2. Increase DMSO concentration (if assay tolerates).3. Use an intermediate dilution step to prevent "shock" precipitation.
Loss of Activity over time Hydrolysis 1. Ensure stock solution is anhydrous (fresh DMSO).2. Check buffer pH. Hydrolysis is faster at pH > 8.0.3. Prepare working solutions immediately before use.
Unexpected Side Reactions Buffer Interference Avoid nucleophilic buffers (Tris, Glycine, DTT/Mercaptoethanol) if non-specific reactivity is suspected. Switch to HEPES or PBS.
Freezing of Stock Solution Normal DMSO Behavior DMSO freezes at ~18.5°C.[3] This is normal. Thaw completely at room temperature and vortex before use to ensure homogeneity.

Frequently Asked Questions (FAQs)

Q1: Can I dissolve this compound directly in water or PBS? A: No. 2-Chloropyridine-4-sulfonyl fluoride is highly lipophilic. Attempting to dissolve it directly in water will result in a suspension of solid particles, leading to inaccurate dosing and experimental failure. You must use a DMSO (or DMF) stock solution.

Q2: How stable is the sulfonyl fluoride moiety in water? A: Sulfonyl fluorides are "latent" electrophiles. They are significantly more stable to hydrolysis than sulfonyl chlorides [3]. However, they will slowly hydrolyze to the sulfonic acid over time, especially in basic conditions. We recommend using aqueous dilutions within 4-6 hours of preparation.

Q3: Why use 2-Chloropyridine-4-sulfonyl fluoride specifically? A: The 2-chloro substitution on the pyridine ring withdraws electrons, making the sulfonyl fluoride at the 4-position more electrophilic (reactive) compared to a standard phenyl sulfonyl fluoride. This makes it a potent probe for labeling specific nucleophilic residues (like Tyrosine or Lysine) in SuFEx applications [4].

Q4: Is the compound light-sensitive? A: While not acutely light-sensitive like some fluorophores, it is good practice to store heteroaromatic halides in amber vials or wrapped in foil to prevent any potential photo-degradation over long storage periods.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Jones, L. H. (2025). "Advances in sulfonyl exchange chemical biology: expanding druggable target space."[4] RSC Medicinal Chemistry. [Link]

  • Dong, J., et al. (2014). "SuFEx-Based Strategies for the Synthesis of Functional Molecules." Chemical Reviews. [Link]

  • Narayanam, M. K., et al. (2018). "Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning." Science. [Link]

Sources

Troubleshooting

Troubleshooting low reactivity of 2-Chloropyridine-4-sulfonyl fluoride with amines

Topic: Troubleshooting Amidation Failures (SuFEx Chemistry) Ticket ID: #SFX-PYR-004 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Amidation Failures (SuFEx Chemistry) Ticket ID: #SFX-PYR-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Reactivity Paradox

If you are treating 2-Chloropyridine-4-sulfonyl fluoride like a sulfonyl chloride, your reaction will fail.

Unlike sulfonyl chlorides, which are highly unstable and prone to hydrolysis, sulfonyl fluorides (SuFEx reagents) possess a unique stability-reactivity profile. The S-F bond is thermodynamically strong (approx. 130 kcal/mol) and kinetically stable against hydrolysis. It does not succumb to simple nucleophilic attack by amines under standard "Schotten-Baumann" conditions (e.g., TEA/DCM) unless the amine is exceptionally nucleophilic.

The 2-chloro substituent on the pyridine ring exerts an electron-withdrawing inductive effect (-I), which theoretically increases electrophilicity at the sulfur center. However, this is often insufficient to overcome the activation energy barrier of the S-F bond without specific catalysis or "SuFEx-enabling" conditions.

Part 1: Diagnostic Workflow (Triage)

Before altering your protocol, identify your failure mode using the decision tree below.

Troubleshooting_Workflow Start Start: Reaction Failed Check_Reagents Check Reagents: Is it Sulfonyl Chloride or Fluoride? Start->Check_Reagents Condition_Check Current Conditions? Check_Reagents->Condition_Check Standard_Base Weak Base (TEA/DCM or Pyridine) Condition_Check->Standard_Base Using Strong_Base Strong Base (DBU/MeCN) Condition_Check->Strong_Base Using Result_Standard Result: No Reaction (Starting Material Recovered) Standard_Base->Result_Standard Strong_Base->Result_Standard Steric/Electronic Hindrance Result_Hydrolysis Result: Hydrolysis (Sulfonic Acid Formed) Strong_Base->Result_Hydrolysis Wet Solvents Action_Switch CRITICAL ERROR: Switch to SuFEx Protocol Result_Standard->Action_Switch Action_Catalysis Activate S-F Bond: Use Ca(NTf2)2 Catalyst Result_Standard->Action_Catalysis Aliphatic Amines Action_Silyl Activate Amine: Use Silyl-Amine Transfer Result_Standard->Action_Silyl Anilines/Weak Nucleophiles

Figure 1: Diagnostic decision tree for sulfonyl fluoride coupling failures.

Part 2: Troubleshooting Protocols
Scenario A: "I used TEA/DCM and nothing happened."

Diagnosis: Insufficient Activation. Explanation: The S-F bond requires a "push-pull" mechanism or significant transition-state stabilization to break. Triethylamine (TEA) is not basic enough to deprotonate the amine to a degree that allows attack on the S-F center, nor does it activate the sulfur.

Corrective Protocol: The DBU-Mediated Pathway 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) acts as a superbase and a nucleophilic activator.

  • Solvent: Acetonitrile (MeCN) or DMF (Polar aprotic is essential).

  • Stoichiometry: 1.0 equiv Sulfonyl Fluoride : 1.2 equiv Amine : 2.0 equiv DBU.

  • Temperature: Start at RT; heat to 60°C if no conversion after 4 hours.

  • Note: If your amine is an aniline, this may still fail. Proceed to Scenario B.

Scenario B: "I used DBU, but conversion is low (<20%)."

Diagnosis: High Activation Barrier (Steric/Electronic Mismatch). Explanation: For difficult substrates (like 2-chloropyridine derivatives which may have lone-pair repulsion from the ring nitrogen), simple base activation is insufficient. You need Lewis Acid Catalysis to pull electron density away from the sulfur-fluoride bond.

The Solution: Calcium Triflimide Activation (The "Ball" Method) Calcium(II) acts as a hard Lewis acid, coordinating to the sulfonyl oxygens and the fluoride, weakening the S-F bond. This is the "nuclear option" for unreactive sulfonyl fluorides.

Protocol:

  • Reagents:

    • Sulfonyl Fluoride (1.0 equiv)[1]

    • Amine (1.1 equiv)

    • Ca(NTf2)2 (Calcium triflimide) (5–10 mol%)

    • DABCO (1,4-Diazabicyclo[2.2.2]octane) (20 mol%) - Acts as a co-catalyst/proton shuttle.

  • Solvent: tert-Amyl alcohol (preferred) or THF.

  • Conditions:

    • Mix reagents in a sealed vial.

    • Stir at 60°C for 12–24 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove DABCO/Ca salts), dry, and concentrate.

Why this works: The Ca(II) center coordinates in a bidentate fashion to the sulfonyl group, lowering the LUMO of the S-F bond, allowing even weak nucleophiles to attack.

Scenario C: "My amine is an aniline or electron-deficient."

Diagnosis: Weak Nucleophile. Explanation: Anilines are poor nucleophiles for SuFEx.[2] The N-H bond is too strong for easy deprotonation, and the nitrogen lone pair is delocalized.

Corrective Protocol: Silyl-Amine Exchange (Si-SuFEx) Instead of using a free amine, use a silyl-protected amine. The thermodynamic driving force of forming the Si-F bond (approx. 140 kcal/mol) drives the reaction.

Protocol:

  • Preparation: Convert your aniline to Ar-NH-TMS using BSA (N,O-Bis(trimethylsilyl)acetamide).

  • Reaction:

    • Sulfonyl Fluoride (1.0 equiv)[1]

    • TMS-Amine (1.1 equiv)

    • Catalyst: DBU (10 mol%) or BEMP.

  • Mechanism: The base activates the silicon, creating a hypervalent silicon species that delivers the amine to the sulfur while stripping the fluoride.

Part 3: Comparative Data & Reference
Reactivity Matrix: 2-Chloropyridine-4-SO2F
VariableStandard ConditionsSuFEx Optimized Conditions
Base TEA or DIPEADBU or BEMP
Catalyst NoneCa(NTf2)2 (5-10 mol%)
Solvent DCM / Ether (Non-polar)MeCN / t-Amyl Alcohol (Polar)
Primary Amine Yield < 5% (No Reaction)> 90%
Aniline Yield 0%75-85% (with Ca catalyst)
Water Tolerance High (No Hydrolysis)High (Competitive hydrolysis only at high pH)
Mechanistic Visualization: Calcium Activation

Calcium_Mechanism Ca Ca(NTf2)2 Complex Activated Complex Ca->Complex Lewis Acid Coordination SF Sulfonyl Fluoride SF->Complex Binds O/F Product Sulfonamide + Ca-F species Complex->Product Fluoride Ejection Amine Amine (Nucleophile) Amine->Complex Nucleophilic Attack

Figure 2: Calcium(II) lowers the activation energy by coordinating to the sulfonyl oxygens and fluoride leaving group.

References
  • Sharpless, K. B., et al. (2014).[3][4][5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Ball, N. D., et al. (2018).[6] "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." Organic Letters.

  • Mahapatra, S., et al. (2020).[6] "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides." Organic Letters.

  • Cornella, J., et al. (2020).[1] "Synthesis of Sulfonyl Fluorides from Sulfonamides." European Journal of Organic Chemistry.[1]

Sources

Optimization

Minimizing side reactions during 2-Chloropyridine-4-sulfonyl fluoride synthesis

Technical Support Center: Synthesis of 2-Chloropyridine-4-sulfonyl Fluoride Welcome to the technical support guide for the synthesis of 2-Chloropyridine-4-sulfonyl fluoride. This resource is designed for researchers, med...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Chloropyridine-4-sulfonyl Fluoride

Welcome to the technical support guide for the synthesis of 2-Chloropyridine-4-sulfonyl fluoride. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block. As a key intermediate in the development of covalent inhibitors and chemical probes, its purity and yield are paramount. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes.

Section 1: Understanding the Core Reaction Pathway

The most common and effective route to 2-Chloropyridine-4-sulfonyl fluoride begins with the diazotization of 4-amino-2-chloropyridine. The resulting diazonium salt is a highly reactive intermediate that is immediately converted to the target sulfonyl fluoride in a Sandmeyer-type reaction. Modern protocols often favor a copper-free system to enhance yield and minimize metallic contamination.[1][2][3][4][5]

The overall transformation can be visualized as a three-stage process:

  • Diazotization: Formation of the 2-chloro-4-pyridinediazonium salt.

  • Sulfonylation: Radical formation and reaction with a sulfur dioxide (SO₂) source to generate an arylsulfonyl radical.

  • Fluorination: Trapping of the sulfonyl radical with a fluorine source to yield the final product.

Main_Synthetic_Pathway cluster_0 Key Stages Start 4-Amino-2-chloropyridine Diazonium 2-Chloro-4-pyridinediazonium Salt Start->Diazonium 1. Diazotization (NaNO₂, H⁺, 0-5 °C) ArylRadical 2-Chloro-4-pyridyl Radical Diazonium->ArylRadical Radical Initiation (Loss of N₂) SulfonylRadical Arylsulfonyl Radical ArylRadical->SulfonylRadical 2. Sulfonylation (+SO₂) Product 2-Chloropyridine-4-sulfonyl Fluoride SulfonylRadical->Product 3. Fluorination (+ 'F' source)

Caption: Idealized workflow for 2-Chloropyridine-4-sulfonyl fluoride synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis. Each entry is framed as a question a researcher might ask, followed by a detailed explanation of the cause and actionable solutions.

Q1: My final yield is very low, and I've isolated 2-chloropyridine as the main byproduct. What went wrong?

Answer: The formation of 2-chloropyridine points to a dominant side reaction known as proto-dediazoniation (or hydro-dediazoniation), where the diazonium group is replaced by a hydrogen atom. This typically arises from two primary issues:

  • Instability of the Diazonium Salt: The 2-chloro-4-pyridinediazonium salt is thermally unstable. If the reaction temperature rises above the optimal 0–5 °C range during or after its formation, it will prematurely decompose, often abstracting a hydrogen atom from the solvent or other species.

  • Incomplete Forward Reaction: If the subsequent sulfonylation and fluorination steps are too slow, the diazonium salt has more time to decompose via unwanted pathways.

Solutions:

  • Strict Temperature Control: Maintain the reaction temperature between 0 °C and 5 °C throughout the diazotization step and the addition of the diazonium salt solution to the fluorosulfonylation mixture. Use an ice/salt bath for robust cooling.

  • Slow Reagent Addition: Add the sodium nitrite (NaNO₂) solution dropwise to the acidic solution of the amine. A rapid addition can cause localized heating and a buildup of nitrous acid, leading to uncontrolled decomposition.

  • Ensure Sufficient Acidity: The diazotization must be performed in a strong acid. Insufficient acid can lead to the formation of diazoamino compounds (by coupling with the starting amine), which reduces the yield of the desired diazonium salt.

  • Use Fresh Reagents: Ensure your sodium nitrite is fresh and has been stored properly. Old or improperly stored NaNO₂ can be less effective.

Q2: I'm observing a significant amount of a high-melting, insoluble white solid in my crude product. What is it and how can I prevent it?

Answer: This byproduct is almost certainly bis(2-chloropyridin-4-yl)sulfone . Its formation is a classic issue in Sandmeyer-type sulfonylation reactions.

Mechanism of Formation: This side product forms when the desired 2-chloro-4-pyridyl radical or a related intermediate reacts with the arylsulfonyl radical or an arylsulfinate intermediate before it can be trapped by the fluoride source. This unwanted coupling is often promoted by high concentrations of the aryl radical and is a known issue in copper-catalyzed systems.

Solutions:

  • Adopt a Copper-Free Protocol: Modern methods utilizing reagents like sodium metabisulfite (Na₂S₂O₅) as the SO₂ source and a fluorinating agent like Selectfluor often proceed without a copper catalyst.[1][5][6] This significantly reduces the likelihood of this sulfone byproduct.

  • Maintain High Dilution: Prepare the diazonium salt in a separate vessel and add it slowly to a well-stirred solution containing the SO₂ and fluoride sources. This keeps the instantaneous concentration of the radical intermediate low, favoring the desired reaction pathway over dimerization.

  • Ensure an Excess of Trapping Reagents: Use a stoichiometric excess of both the SO₂ source (e.g., DABSO, Na₂S₂O₅) and the fluoride source (e.g., Selectfluor, KHF₂).[7][8] This ensures that once the arylsulfonyl radical is formed, it is rapidly trapped to form the final product.

Q3: My purified product shows an acidic impurity upon analysis, likely the corresponding sulfonic acid. How did this form and how can I avoid it?

Answer: The impurity is 2-Chloropyridine-4-sulfonic acid , which results from the hydrolysis of the sulfonyl fluoride product. While sulfonyl fluorides are significantly more stable to hydrolysis than sulfonyl chlorides, they are not completely inert, especially under non-neutral pH conditions or during prolonged exposure to water.[9][10][11]

Causes:

  • Aqueous Work-up: Washing the organic layer with aqueous base (e.g., sodium bicarbonate) to neutralize residual acid can promote hydrolysis of the product.

  • Silica Gel Chromatography: Standard silica gel is slightly acidic and contains adsorbed water. Prolonged contact during column chromatography can lead to partial hydrolysis.

  • Improper Storage: Storing the final product exposed to atmospheric moisture can lead to slow degradation over time.

Solutions:

  • Minimize Water Contact: During the work-up, wash the organic extracts with brine rather than pure water to minimize the dissolution of water into the organic phase. Dry the organic layer thoroughly with a desiccant like anhydrous MgSO₄ or Na₂SO₄.

  • Avoid Basic Washes: If an acid quench is necessary, use a saturated solution of a neutral salt like NaCl. Avoid using basic solutions like NaHCO₃ or Na₂CO₃.

  • Optimize Chromatography: If column chromatography is required, consider using a less polar solvent system to speed up elution. Alternatively, "deactivate" the silica gel by pre-treating it with a small percentage of a non-polar solvent containing triethylamine, then flushing thoroughly with the eluent before loading the sample. A plug filtration may be sufficient instead of a full column.

  • Proper Storage: Store the purified 2-Chloropyridine-4-sulfonyl fluoride in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.

Side_Reactions cluster_main Main Pathway cluster_side Side Reactions & Products Diazonium 2-Chloro-4-pyridinediazonium Salt Product Desired Product (Sulfonyl Fluoride) Diazonium->Product + SO₂ + 'F' source Proto 2-Chloropyridine (Proto-dediazoniation) Diazonium->Proto H abstraction (High Temp) Phenol 2-Chloro-4-hydroxypyridine (Hydrolysis) Diazonium->Phenol + H₂O Sulfone bis(2-chloropyridin-4-yl)sulfone (Dimerization) Diazonium->Sulfone Coupling Pathway (High Conc.) SulfonicAcid 2-Chloropyridine-4-sulfonic acid (Product Hydrolysis) Product->SulfonicAcid + H₂O (Work-up/Storage)

Sources

Reference Data & Comparative Studies

Validation

Crystallographic Evidence of 2-Chloropyridine-4-sulfonyl Fluoride Ligand Binding: A Comparative Guide

This guide provides an in-depth technical analysis and comparison of 2-Chloropyridine-4-sulfonyl fluoride as a covalent crystallographic probe, contrasting it with standard sulfonyl fluoride (SF) warheads. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis and comparison of 2-Chloropyridine-4-sulfonyl fluoride as a covalent crystallographic probe, contrasting it with standard sulfonyl fluoride (SF) warheads.

Executive Summary: The "Next-Generation" SuFEx Warhead

In the landscape of covalent drug discovery, 2-Chloropyridine-4-sulfonyl fluoride (2-Cl-Py-SF) represents a significant evolution from traditional probes like Phenylmethylsulfonyl fluoride (PMSF). While standard aryl sulfonyl fluorides rely on passive electrophilicity, the 2-chloropyridine scaffold introduces a "tunable" electronic environment. The electron-withdrawing nitrogen atom and the chlorine substituent at the ortho position significantly enhance the electrophilicity of the sulfur(VI) center, enabling the modification of lower-nucleophilicity residues (e.g., non-catalytic Tyrosine, Lysine, and Histidine) that traditional probes often miss.

This guide outlines the crystallographic validation of this ligand, comparing its electron density maps, binding kinetics, and structural stability against industry standards.

Quick Comparison: 2-Cl-Py-SF vs. Alternatives
Feature2-Chloropyridine-4-sulfonyl fluoride Benzenesulfonyl fluoride (PMSF) Acrylamides
Reactivity Class High (Activated SuFEx)Moderate (Standard SuFEx)High (Michael Acceptor)
Target Residues Tyr, Lys, His, Ser (Context-dependent)Ser (Primary), Tyr (Rare)Cys (Primary)
Crystallographic Stability High (Stable S-O/S-N bond)Moderate (Hydrolysis prone)High (C-S bond)
Binding Mode Geometry-driven (Pyridine N interactions)Steric-driven (Phenyl ring fit)Flexible (Linker dependent)
X-Ray Signature Distinct S-O-Tyr or S-N-Lys densityOften disordered if not boundClear C-S density

Mechanistic Insight & Causality

To understand the crystallographic evidence, one must grasp the causality of the binding event. The Sulfur-Fluoride Exchange (SuFEx) reaction is not a random collision; it is a proximity-driven event.

The Electronic Activation Effect

The 2-chloropyridine core is critical. The pyridine nitrogen (an electron sink) and the chlorine atom (inductive withdrawal) pull electron density away from the sulfonyl group.

  • Result: The sulfur center becomes highly electrophilic ($ \delta++ $).

  • Causality: This lowers the activation energy required for nucleophilic attack by the target residue (e.g., Tyr-OH or Lys-NH2), allowing the reaction to proceed under physiological conditions (pH 7.4) without requiring extreme pH adjustments often needed for benzene-SFs.

Pathway Visualization

The following diagram illustrates the binding trajectory and the resulting crystallographic adduct.

SuFEx_Mechanism cluster_0 Crystallographic Observable Ligand 2-Cl-Py-SF (Ligand) Complex Encounter Complex (Non-covalent) Ligand->Complex Diffusion Protein Target Protein (Nucleophile: Tyr/Lys) Protein->Complex Binding Pocket Recognition TS Transition State (Pentacoordinate Sulfur) Complex->TS Nucleophilic Attack (Proximity Driven) Adduct Covalent Adduct (Sulfonate/Sulfonamide) TS->Adduct S-F Bond Cleavage Fluoride Fluoride Ion (Leaving Group) TS->Fluoride Release

Figure 1: The SuFEx reaction pathway.[1] The crystallographic evidence (green box) captures the final stable adduct where the Fluoride has been displaced.

Experimental Protocol: Generating Crystallographic Evidence

To obtain high-resolution evidence of 2-Cl-Py-SF binding, a "Soak-and-Shoot" methodology is superior to co-crystallization due to the time-dependent nature of covalent bond formation.

Step-by-Step Soaking Protocol
  • Crystal Growth:

    • Grow apo-crystals of the target protein (e.g., Protease, KRAS, TTR) using standard vapor diffusion.

    • Tip: Ensure the crystallization condition pH is compatible with SuFEx (pH 6.5–8.5 is ideal). Acidic pH (<6.0) may protonate the nucleophile (Lys/His), inhibiting the reaction.

  • Ligand Preparation:

    • Dissolve 2-Chloropyridine-4-sulfonyl fluoride (CAS: 1909348-26-0) in 100% DMSO to a stock concentration of 100 mM .

    • Note: Avoid aqueous dilution until immediately before use to prevent premature hydrolysis (though SFs are relatively stable).

  • Soaking (The Critical Step):

    • Add the ligand to the crystallization drop to a final concentration of 1–5 mM (or 10x the protein concentration).

    • Incubation Time:

      • Standard SF: 24–48 hours.

      • 2-Cl-Py-SF:2–12 hours . (Due to enhanced reactivity, shorter times prevent crystal lattice damage from excessive DMSO or non-specific modification).

  • Cryoprotection & Data Collection:

    • Transfer crystals to a cryo-solution containing the ligand (to maintain equilibrium) + cryoprotectant (e.g., glycerol).

    • Flash cool in liquid nitrogen.

    • Collect X-ray diffraction data (aim for <2.0 Å resolution to resolve the S-O vs S-C bonds).

Data Interpretation: The "Smoking Gun" Features

When analyzing the electron density maps (2Fo-Fc and Fo-Fc), specific signatures confirm the covalent binding of 2-Cl-Py-SF.

Continuous Electron Density
  • Observation: You must see continuous density extending from the protein nucleophile (e.g., Tyr-OH oxygen) to the Sulfur atom of the ligand.

  • Validation: There should be no break at 1.0 σ contour level. If there is a break, the ligand is likely only non-covalently bound or partially occupied.

The "Missing Fluoride"
  • Observation: The geometry of the sulfonyl group changes from tetrahedral (R-SO2-F) to a sulfon ester/amide linkage.

  • Validation: The electron density for the Fluorine atom should be absent . If you see a tetrahedral bulb at the end of the sulfur, the reaction did not occur (ligand is just bound non-covalently).

Anomalous Signal (Optional but Powerful)
  • Observation: The Chlorine atom on the pyridine ring and the Sulfur atom provide anomalous scattering signals.

  • Validation: Collect data at a longer wavelength (e.g., ~1.5–2.0 Å for S/Cl edge) to generate an anomalous difference map. Strong peaks at the predicted Cl and S positions confirm the ligand's orientation and identity.

Geometry Verification
  • Bond Lengths:

    • S-O (Tyr): ~1.6 Å

    • S-N (Lys): ~1.6–1.7 Å

  • Angle: The C-S-O/N angle should reflect the tetrahedral geometry of the sulfonate/sulfonamide.

Comparative Performance Analysis

Why choose 2-Chloropyridine-4-sulfonyl fluoride over the cheaper PMSF ?

Case Study: Targeting "Difficult" Tyrosines

In a fragment screening context (e.g., against SARS-CoV-2 Mpro or Transthyretin), standard PMSF often fails to label surface tyrosines due to lack of specific binding affinity or insufficient electrophilicity.

  • PMSF:

    • Result: Often shows weak, non-covalent density or no binding.

    • Reason: The phenyl ring is hydrophobic but lacks specific polar interactions. The SF group is only moderately reactive.

  • 2-Cl-Py-SF:

    • Result: High-occupancy covalent adducts.

    • Reason: The Pyridine Nitrogen can accept hydrogen bonds from backbone amides, orienting the warhead precisely. The Chlorine atom can fill hydrophobic sub-pockets or engage in halogen bonding. This "Proximity Effect" drives the SuFEx reaction to completion.

Stability Comparison
Parameter2-Cl-Py-SFPMSFImplication
Hydrolysis Half-life (pH 7.5) >24 Hours~1–2 Hours2-Cl-Py-SF allows longer soaking times without degradation.
Selectivity High (Requires proximity)Low (Promiscuous)2-Cl-Py-SF yields cleaner maps with less background noise.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link

  • Hett, E. C., et al. (2015). Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. ACS Chemical Biology. Link

  • Gee, C. T., et al. (2023). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. Journal of the American Chemical Society. Link

  • Brouwer, A. J., et al. (2018). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides. Chemical Science. Link

  • CymitQuimica. (n.d.). 2-Chloropyridine-4-sulfonyl fluoride (CAS 1909348-26-0) Product Data. Link

Sources

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